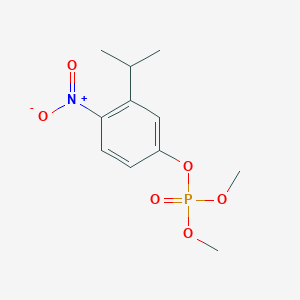
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester, also known as DIPNP, is a chemical compound that is commonly used in scientific research. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DIPNP is often used in studies related to Alzheimer's disease and other neurological disorders. In
Wirkmechanismus
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester works by binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester are primarily related to its inhibition of acetylcholinesterase. This can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. However, prolonged inhibition of acetylcholinesterase can lead to toxicity and adverse effects such as nausea, vomiting, diarrhea, and muscle weakness.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for the precise modulation of acetylcholine levels in the brain. However, the toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester can limit its use in certain experiments, and precautions must be taken to ensure the safety of researchers and subjects.
Zukünftige Richtungen
There are several future directions for the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in scientific research. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to explore the potential toxicity of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester and other acetylcholinesterase inhibitors. Finally, the use of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester in studies related to insecticides and pesticides could lead to the development of new, more effective insecticides that target acetylcholinesterase in insects.
Synthesemethoden
The synthesis of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester involves the reaction between 3-isopropyl-4-nitrophenol and dimethyl phosphorochloridate. This reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has a wide range of scientific research applications. One of the most common uses of Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester is in the study of Alzheimer's disease. It has been found that the inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has also been used in studies related to other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Additionally, Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester has been used in studies related to insecticides and pesticides, as these compounds often target acetylcholinesterase in insects.
Eigenschaften
CAS-Nummer |
13074-11-8 |
|---|---|
Produktname |
Phosphoric acid, dimethyl 3-isopropyl-4-nitrophenyl ester |
Molekularformel |
C11H16NO6P |
Molekulargewicht |
289.22 g/mol |
IUPAC-Name |
dimethyl (4-nitro-3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C11H16NO6P/c1-8(2)10-7-9(5-6-11(10)12(13)14)18-19(15,16-3)17-4/h5-8H,1-4H3 |
InChI-Schlüssel |
FFXJBGZEAHBHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-] |
Andere CAS-Nummern |
13074-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



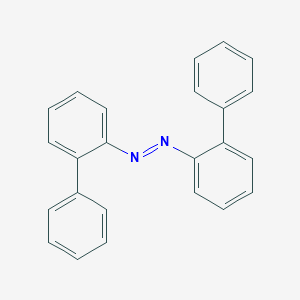
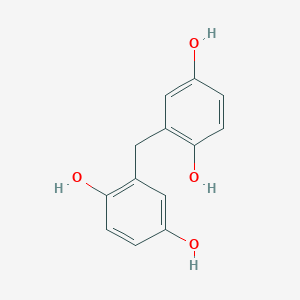
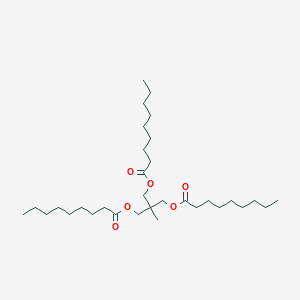
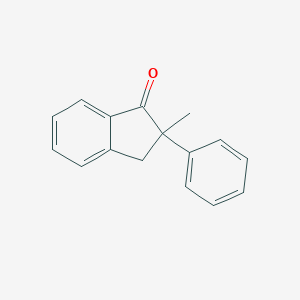
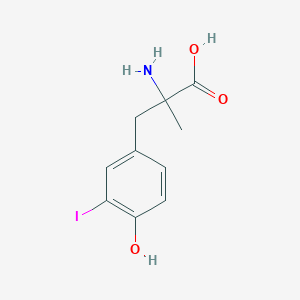

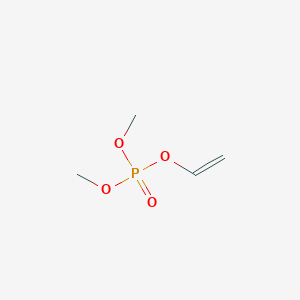
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)



![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)

